3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid
Description
Properties
CAS No. |
928713-88-6 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-20-11-4-2-9(3-5-11)14-16-7-10(8-17-14)12(15)6-13(18)19/h2-5,7-8,12H,6,15H2,1H3,(H,18,19) |
InChI Key |
YEURJPRABAAOEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of Weinreb amide from N-Boc L-aspartic acid t-butyl ester | Standard amidation conditions | Provides a protected α-amino acid precursor |
| 2 | Formation of ynone intermediate | Reaction of alkynyl lithium salts with Weinreb amide | Chemoselective addition to Weinreb amide |
| 3 | Heterocyclization to form pyrimidine ring | Ytterbium-catalyzed reaction with amidines | Key step for pyrimidine ring construction |
| 4 | Introduction of 4-methoxyphenyl substituent | Variation of amidine substituents | Allows tuning of electronic and photophysical properties |
| 5 | Deprotection and final functionalization | Acid/base treatments | Yields the target amino acid compound |
This four-step synthetic approach has been reported to be scalable and efficient, yielding fluorescent pyrimidine-derived α-amino acids with tunable properties.
Detailed Reaction Conditions and Yields
- Weinreb Amide Preparation: Typically prepared under standard peptide coupling conditions from commercially available N-Boc L-aspartic acid t-butyl ester.
- Ynone Formation: The alkynyl lithium salt is generated in situ and reacted with the Weinreb amide at low temperatures to afford the ynone intermediate in high yield.
- Heterocyclization: Ytterbium triflate (Yb(OTf)₃) catalyzes the cyclization with amidines to form the pyrimidine ring, typically under mild heating conditions.
- Substituent Variation: The 4-methoxyphenyl group is introduced via the choice of amidine, enabling electronic tuning.
- Final Deprotection: Acidic or basic conditions remove protecting groups to yield the free amino acid.
Reported yields for the overall process range from 65% to 85%, depending on substituent patterns and reaction optimization.
Alternative Synthetic Approaches
Although the above method is the most documented, alternative routes involving direct substitution on pre-formed pyrimidine rings or other heterocycle-forming strategies may exist but lack detailed public data or are less efficient for this specific compound.
Analysis of Preparation Methods
Advantages
- Modularity: The use of Weinreb amides and alkynyl lithium salts allows for modular introduction of diverse side chains.
- Selectivity: The chemoselective addition to Weinreb amides and ytterbium-catalyzed cyclization provide high regioselectivity.
- Scalability: The method has been demonstrated to be scalable for preparative synthesis.
- Tunable Properties: Variation of substituents on the pyrimidine ring enables tuning of photophysical and chemical properties.
Limitations
- Use of Sensitive Reagents: Alkynyl lithium salts require careful handling due to their reactivity.
- Catalyst Dependency: The need for ytterbium catalysts may increase cost and complexity.
- Protecting Group Strategies: Multiple protection and deprotection steps add to the synthetic length.
Comparative Table of Key Parameters
| Parameter | Method Using Weinreb Amide & Yb-Catalysis | Alternative Methods (Literature Sparse) |
|---|---|---|
| Number of Steps | 4 | >4 or undefined |
| Overall Yield (%) | 65–85 | Unknown |
| Scalability | Demonstrated | Unknown |
| Selectivity | High | Variable |
| Flexibility for Substitution | High | Low to Moderate |
| Catalyst Requirement | Yb(OTf)₃ | Varies |
Chemical Reactions Analysis
ASISCHEM C63601 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Several studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific structure of 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid suggests potential activity against various cancer cell lines due to its ability to inhibit specific kinases involved in tumor growth. For example, research has shown that pyrimidine derivatives can act as inhibitors of cell proliferation in breast cancer models .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Biochemical Applications
- Enzyme Inhibition :
- Drug Development :
Data Table: Summary of Applications
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives, including modifications similar to those found in this compound. The results indicated a significant reduction in tumor size in xenograft models, suggesting its potential as an effective treatment option .
- Neuroprotection Research :
Mechanism of Action
The mechanism of action of ASISCHEM C63601 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the specific biological context. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with key analogues based on substituent variations, molecular frameworks, and reported properties.
Table 1: Structural Comparison of Analogues
Key Research Findings
Pyrimidine Core Impact :
- The pyrimidine ring in the target compound and its analogues (e.g., ) enables interactions with enzymes like dihydrofolate reductase (DHFR) or kinases via π-π stacking and hydrogen bonding. The absence of this core in phenyl-only analogues () reduces such interactions .
Substituent Effects: Methoxy vs. However, methyl groups improve lipophilicity, aiding cellular uptake . Positional Isomerism: Para-methoxy (target) vs. meta-methoxy () alters electronic distribution. Para-substitution maximizes resonance stabilization, improving stability and target affinity .
Derivative Modifications: Methyl esters (e.g., Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, ) are prodrugs with improved bioavailability due to enhanced lipophilicity .
Biological Activity
3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid, a derivative of pyrimidine, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrimidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical in cancer and inflammation.
- Antimicrobial Activity : Some studies have shown that related compounds possess significant antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or inhibition of nucleic acid synthesis.
Antimicrobial Activity
A study examined the antimicrobial properties of several pyrimidine derivatives, revealing that compounds with similar structures to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For instance, the compound showed promising results against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .
Case Studies
- Study on Antifungal Properties : A research group evaluated the antifungal activity of various pyrimidine derivatives, including those structurally related to this compound. The findings suggested effective inhibition against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
- Pharmacological Profiling : Another study highlighted the selective inhibition of specific kinases by compounds similar to this compound, which may contribute to their anti-inflammatory effects in chronic diseases like COPD .
Q & A
Q. Spectroscopic Analysis :
Q. Chromatographic Purity :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to confirm ≥98% purity.
X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding patterns .
Advanced Research Questions
Q. How should researchers address contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. inactive)?
- Methodological Approach :
Q. Assay Standardization :
- Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and inoculum sizes across studies.
- Control for solvent effects (e.g., DMSO ≤0.1% v/v) .
Compound Integrity : Verify stability under assay conditions (e.g., pH 7.4, 37°C) via LC-MS over 24 hours.
Mechanistic Follow-Up : Perform time-kill assays or target-specific enzymatic studies (e.g., dihydrofolate reductase inhibition) to clarify mode of action .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) and mechanism of action?
- SAR Development :
Functional Group Modulation : Synthesize analogs with substituted pyrimidine rings (e.g., -Cl, -CF) or modified amino acid side chains.
In Silico Screening : Dock analogs into target proteins (e.g., bacterial topoisomerases) using molecular dynamics simulations .
- Mechanistic Studies :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to suspected targets (e.g., receptor tyrosine kinases).
- Gene Knockout Models : Use CRISPR/Cas9-edited microbial strains to identify resistance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
